1-(Carboxymethyl)proline
Overview
Description
1-(Carboxymethyl)proline is a compound with the molecular formula C7H11NO4 . It has an average mass of 173.167 Da and a monoisotopic mass of 173.068802 Da . It is also known as 1-(Carboxymethyl)-L-proline .
Molecular Structure Analysis
The molecular structure of this compound includes one defined stereocenter . The compound’s systematic name is 1-(Carboxymethyl)-L-proline . The SMILES representation of the molecule is C1CC@HCC(=O)O)C(=O)O .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 384.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm^3, a polar surface area of 78 Å^2, and a molar volume of 124.2±3.0 cm^3 .
Mechanism of Action
Target of Action
It is known that proline metabolism plays a significant role in various biological processes .
Mode of Action
For instance, the enzyme pyrroline-5-carboxylate reductase (PYCR), which is involved in proline biosynthesis, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline .
Biochemical Pathways
1-(Carboxymethyl)proline may be involved in the proline metabolic cycle. Proline metabolism is central to the metabolic shift that occurs in cancer cells, and certain enzymes of proline metabolism have emerged as potential cancer therapy targets . The cycling of proline and Δ1-pyrroline-5-carboxylate through the proline cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Result of Action
It is known that proline and its derivatives play a significant role in various biological processes, including protein synthesis and cellular redox homeostasis .
Action Environment
It is known that environmental stress can result in an overproduction of proline in plants, which in turn imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species (ros) within normal ranges .
Future Directions
Research on proline metabolism, which includes 1-(Carboxymethyl)proline, has shown its relevance to human tumors . This has stimulated the search for small molecule inhibitors to treat cancer or metastases . The research over the past 20 years makes a compelling case for proline metabolism as a potential target for cancer therapy .
Biochemical Analysis
Biochemical Properties
1-(Carboxymethyl)proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The proline biosynthetic enzyme, pyrroline-5-carboxylate reductase (PYCR), catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . This suggests that this compound may interact with PYCR and other enzymes involved in proline metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully understood. Proline metabolism, which this compound is likely involved in, plays a significant role in cellular function. It impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Therefore, it’s plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its involvement in proline metabolism, it’s likely that it exerts its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to enzymes like PYCR, influencing their activity and thus the metabolic pathways they are involved in .
Metabolic Pathways
This compound is likely involved in proline metabolism, a central pathway in cellular metabolism . This pathway involves several enzymes and cofactors, and impacts metabolic flux and metabolite levels
Properties
IUPAC Name |
1-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXWIPMALYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668398 | |
Record name | 1-(Carboxymethyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-40-4 | |
Record name | 2-Carboxy-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Carboxymethyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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